molecular formula C9H13N3 B2393425 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine CAS No. 1235528-19-4

1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B2393425
CAS No.: 1235528-19-4
M. Wt: 163.224
InChI Key: IJAJWDVNQRQBJG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 1235441-13-0) is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a cyclopropyl group at the 1-position. Its molecular formula is C₉H₁₅Cl₂N₃ (MW: 236.14 g/mol), and it exists as a dihydrochloride salt with ≥95% purity . The cyclopropyl substituent confers conformational rigidity and moderate lipophilicity, making it a promising scaffold in medicinal chemistry, particularly for targeting epigenetic regulators like BET proteins .

Properties

IUPAC Name

1-cyclopropyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-7(1)12-6-11-8-5-10-4-3-9(8)12/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAJWDVNQRQBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exhibit promising anticancer properties. For instance, certain modifications of this compound have shown effectiveness against specific cancer cell lines by inhibiting key enzymes involved in tumor growth. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Neurological Applications

This compound and its derivatives are being explored for their potential use in treating neurological disorders. Research indicates that these compounds may act as modulators of neurotransmitter systems and could be beneficial in the treatment of conditions such as anxiety and depression. The ability to cross the blood-brain barrier enhances their therapeutic potential in neuropharmacology.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models. This suggests its potential application in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Organic Electronics

In material science, this compound is being investigated for its application in organic electronics. Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices. Research is ongoing to optimize its properties for better performance in electronic applications.

Data Table: Summary of Applications

Application AreaSpecific Use CasesMechanism of Action
Medicinal ChemistryAnticancer agentsInduction of apoptosis; enzyme inhibition
Antimicrobial agentsDisruption of cell wall synthesis
PharmacologyNeurological treatmentsModulation of neurotransmitter systems
Anti-inflammatory agentsInhibition of pro-inflammatory cytokines
Material ScienceOrganic electronicsUtilization in organic semiconductors

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The compound was found to inhibit the PI3K/AKT signaling pathway, leading to increased apoptosis rates.

Case Study 2: Neurological Application

In another study focusing on anxiety disorders, researchers found that the administration of this compound resulted in reduced anxiety-like behavior in animal models. The compound's ability to enhance GABAergic transmission was identified as a key mechanism contributing to its anxiolytic effects.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

The substituent at the 1-position of the imidazo[4,5-c]pyridine core significantly influences physicochemical and pharmacological properties. Key analogs include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Cyclopropyl derivative Cyclopropyl C₉H₁₅Cl₂N₃ 236.14 Rigid 3-membered ring; moderate lipophilicity; dihydrochloride salt .
Ethyl derivative Ethyl (C₂H₅) C₈H₁₃N₃ 151.21 Linear alkyl group; lower MW; higher flexibility .
Cyclohexyl derivative Cyclohexyl C₁₄H₂₂Cl₂N₃ 309.26 Bulky 6-membered ring; increased lipophilicity; dihydrochloride salt .
4-Fluorophenyl derivative 4-Fluorophenyl C₁₂H₁₂FN₃ 217.24 Aromatic ring; enhanced π-π interactions; potential CNS penetration .
Key Observations:
  • Cyclopropyl vs. Ethyl : The cyclopropyl group improves metabolic stability compared to ethyl due to reduced oxidative metabolism of the strained ring .
  • Cyclopropyl vs. Cyclohexyl: Cyclohexyl increases steric bulk and lipophilicity (logP ~2.5 vs.
  • Aromatic vs. Aliphatic : The 4-fluorophenyl analog (CAS: 7271-09-2) exhibits stronger target affinity in kinase assays but may face challenges in blood-brain barrier (BBB) penetration due to higher polar surface area .

Pharmacological Activity and Target Engagement

BET Inhibition (Epigenetic Targets):
  • The cyclopropyl derivative was optimized in a "scaffold-hopping" strategy to replace the 1H-imidazo[4,5-c]quinoline core in BET inhibitors (e.g., I-BET151). Compound 81 (3-cyclopropyl-substituted) demonstrated improved BRD4(2)-binding affinity (IC₅₀ = 12 nM) compared to JQ1 (IC₅₀ = 50 nM), attributed to enhanced hydrophobic interactions in the ZA channel .
  • In contrast, chlorine-substituted analogs (e.g., compound 82) showed reduced potency, highlighting the importance of substituent size and hydrophobicity .
Antiviral and Anti-inflammatory Potential:
  • Imidazo[4,5-c]pyridines with bulky substituents (e.g., cyclohexyl) are explored for HIV-1 latency reversal but require optimization for cytotoxicity profiles .
  • The ethyl derivative (CAS: 912259-16-6) serves as a precursor for neuroactive compounds due to its smaller size and flexibility .

Pharmacokinetic and Toxicity Profiles

Parameter Cyclopropyl Derivative Ethyl Derivative 4-Fluorophenyl Derivative
logP ~1.8 (predicted) ~1.2 ~2.3
BBB Penetration Moderate (logPS > -2) High (logPS > -2) Low (logPS < -3)
Acute Toxicity (LC₅₀) >1 mM (low toxicity) >1 mM 0.8 mM (moderate)
Solubility High (dihydrochloride salt) Moderate (free base) Low (free base)
Notes:
  • The cyclopropyl derivative’s dihydrochloride form enhances aqueous solubility (>10 mg/mL), critical for oral bioavailability .
  • The 4-fluorophenyl analog’s higher logP increases plasma protein binding, reducing free drug concentration .

Q & A

Q. Key Analytical Controls :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using column chromatography or recrystallization .

Basic: Which spectroscopic and computational methods are used to confirm the structure of this compound?

Q. Experimental Techniques :

  • NMR : 1^1H and 13^{13}C NMR to verify cyclopropyl proton environments (δ 0.5–1.5 ppm) and aromatic imidazo-pyridine signals (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H14_{14}N3_3) .
  • X-ray Crystallography : Resolve bond angles and spatial arrangement of the fused ring system .

Q. Computational Tools :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .

Advanced: How does the cyclopropyl substituent influence biological activity compared to other groups (e.g., methyl or chloro)?

Q. Comparative Analysis (Based on Analogues) :

SubstituentBioactivity Profile (e.g., IC50_{50})Key InteractionsSource
CyclopropylEnhanced metabolic stabilitySteric shielding of active siteInferred
4-FluorophenylAnti-inflammatory (IC50_{50} = 1.2 µM)Halogen bonding with targets
4-ChlorophenylAnticancer (IC50_{50} = 0.8 µM)Hydrophobic pocket binding
MethylModerate CYP450 inhibitionMinimal steric effects

Q. Methodological Insight :

  • Use isosteric replacement studies to evaluate substituent effects on target binding (e.g., surface plasmon resonance) .

Advanced: How can researchers resolve contradictions in biological assay data across different studies?

Q. Strategies :

Model System Validation : Compare results in primary cell lines vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes) .

Dose-Response Curves : Ensure consistency in IC50_{50}/EC50_{50} measurements (n ≥ 3 replicates) .

Control Experiments : Include positive/negative controls (e.g., known inhibitors) and assess off-target effects via kinase profiling panels .

Case Example : Discrepancies in anti-inflammatory activity may arise from variations in LPS-induced inflammation models (e.g., murine vs. human TNF-α assays) .

Methodological: What in vitro assays are recommended for evaluating pharmacokinetic properties?

Q. Key Assays :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to determine free fraction .

Q. Data Interpretation :

  • Low metabolic stability (t1/2_{1/2} < 30 min) suggests need for prodrug derivatization.

Advanced: How can computational modeling guide the design of derivatives with improved target specificity?

Q. Approaches :

Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs) .

MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-receptor stability .

QSAR Models : Corrogate substituent electronic parameters (e.g., Hammett σ) with activity data .

Case Study : Docking studies on imidazo[4,5-c]pyridine derivatives revealed that cyclopropyl groups reduce off-target binding to hERG channels .

Basic: What are the recommended handling and storage protocols for this compound?

Q. Safety :

  • Refer to SDS of analogues (e.g., 1-(4-fluorophenyl) derivative): Use PPE (gloves, goggles) due to potential irritancy .
    Storage :
  • Store at –20°C under inert atmosphere (Ar/N2_2) to prevent oxidation .
  • Lyophilize for long-term stability (>2 years) .

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